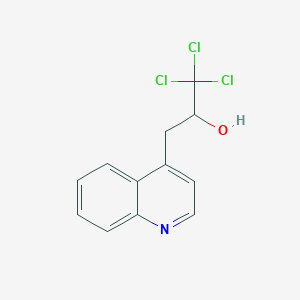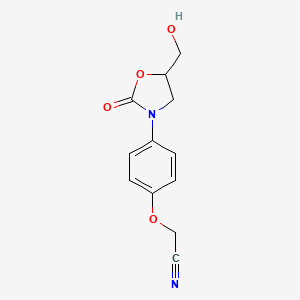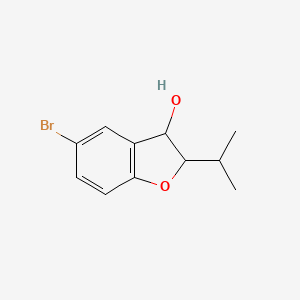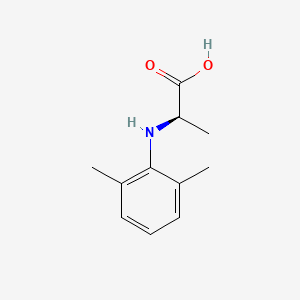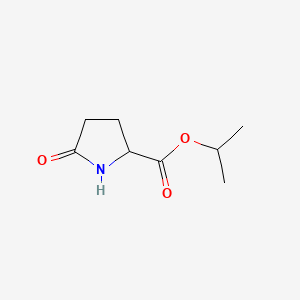
Isopropyl 5-oxo-DL-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 5-oxo-DL-prolinate, also known as PCA isopropyl ester, is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is an ester derivative of 5-oxoproline, a cyclic amino acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl 5-oxo-DL-prolinate can be synthesized through the esterification of 5-oxoproline with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies related to amino acid metabolism and enzyme activity.
Industry: this compound is used as a lubricant, dispersing agent, and emulsion stabilizer in personal care products
Mécanisme D'action
The mechanism of action of isopropyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. As an ester derivative of 5-oxoproline, it can participate in metabolic pathways related to amino acid metabolism. The compound may also interact with enzymes involved in ester hydrolysis, leading to the release of 5-oxoproline and isopropanol .
Comparaison Avec Des Composés Similaires
Isopropyl 5-oxo-DL-prolinate can be compared with other similar compounds, such as:
Ethyl 5-oxo-DL-prolinate: Similar ester derivative with ethyl group instead of isopropyl.
Methyl 5-oxo-DL-prolinate: Another ester derivative with a methyl group.
Butyl 5-oxo-DL-prolinate: Ester derivative with a butyl group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its applications in various fields, including personal care products and pharmaceuticals, highlight its versatility and importance .
Propriétés
Numéro CAS |
85136-11-4 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
propan-2-yl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
IZHXNBPKBCUDOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


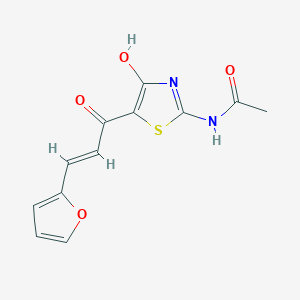
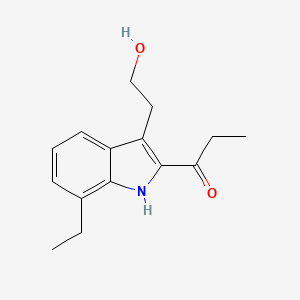
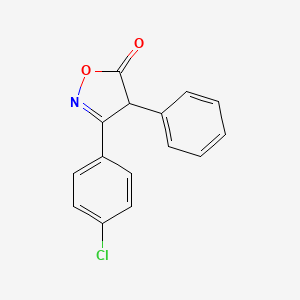

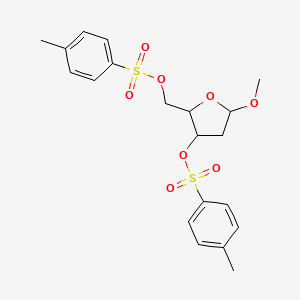


![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
